N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a [1,2,4]triazolo[1,5-a]pyrimidinyl core linked via a propyl chain to a 2-bromobenzenesulfonamide moiety.
Properties
IUPAC Name |
2-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O2S/c15-12-5-1-2-6-13(12)23(21,22)19-7-3-4-11-8-16-14-17-10-18-20(14)9-11/h1-2,5-6,8-10,19H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVTUEUFYVTGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide typically involves multiple steps, starting with the construction of the triazolo[1,5-a]pyrimidine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable pyrimidinyl derivative[_{{{CITATION{{{1{Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-1,5-a ...{{{CITATION{{{_1{Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-1,5-a ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromobenzenesulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The triazolo[1,5-a]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromic acid, under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like ammonia or alkyl halides, often in the presence of a base.
Major Products Formed:
Oxidation: Bromobenzenesulfonic acid or bromobenzenesulfonyl chloride.
Reduction: Dihydrotriazolo[1,5-a]pyrimidine derivatives.
Substitution: Amines or alkylated derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide is being explored for its therapeutic properties. Its potential as an anticancer agent is of particular interest, given its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its structural complexity and reactivity make it a valuable asset in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The triazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. The bromobenzenesulfonamide group may enhance the compound's binding affinity and selectivity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).
Receptor Binding: It may interact with receptors involved in signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Substituent Variations
- N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (Compound 3, ): This compound shares the [1,2,4]triazolo[1,5-a]pyrimidinyl backbone but differs in substituents: A difluoromethylpyridinyl group replaces the bromobenzenesulfonamide moiety. A fluorophenyl group and dimethyloxazole-carboxamide are appended, likely enhancing binding affinity to kinase targets.
Functional Group Impact
- Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group may confer distinct solubility and hydrogen-bonding properties compared to carboxamide derivatives like Compound 3. Sulfonamides often exhibit stronger acidic characteristics, influencing pharmacokinetics .
- Halogen Substituents: The bromine atom in the target compound could enhance electrophilic reactivity or act as a heavy atom in crystallography, whereas fluorine in Compound 3 improves metabolic stability and membrane permeability .
Antimicrobial Derivatives ()
- N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones: These derivatives, though structurally distinct (quinazoline core), share a sulfonamide-like pharmacophore. Compound 5d and 5k demonstrated antifungal activity against Fusarium graminearum and Valsa mali at 50 μg/mL, comparable to the control agent hymexazol . This suggests sulfonamide-triazolopyrimidine hybrids like the target compound may warrant similar antifungal testing.
Kinase Inhibitors ()
- Compound 3 (LXE408) is a kinetoplastid inhibitor targeting parasitic kinases. Its fluorophenyl-dimethyloxazole substituents are critical for selectivity, highlighting the importance of aromatic and heteroaromatic groups in kinase binding. The target compound’s bromobenzenesulfonamide group may offer alternative binding interactions but requires empirical validation .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core linked to a propyl chain and a bromobenzenesulfonamide moiety. Its molecular formula is with a molecular weight of 405.25 g/mol. The presence of the triazole and sulfonamide groups contributes to its pharmacological properties.
Research indicates that compounds containing the triazolo-pyrimidine structure exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which are crucial for numerous physiological processes including acid-base balance and fluid secretion.
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains due to their ability to interfere with bacterial metabolic pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly in models of induced edema.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits potent antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against several pathogens are summarized in the following table:
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Pseudomonas aeruginosa | 6.67 |
| Salmonella typhi | 6.45 |
| Candida albicans | 6.63 |
| Aspergillus niger | 6.28 |
These results indicate that the compound is particularly effective against gram-positive bacteria and fungi.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using carrageenan-induced paw edema in rats. The compound showed significant inhibition percentages at different time intervals:
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This supports its potential use as an anti-inflammatory agent.
Case Studies
Several studies have explored the biological activity of related compounds:
- Triazolo-Pyrimidine Derivatives : A study evaluated a series of triazolo-pyrimidine derivatives for their cytotoxicity against cancer cell lines (Hep3B and A549). Compounds exhibited selective cytotoxicity towards malignant cells while sparing normal cells, indicating potential as anticancer agents .
- Sulfonamide Variants : Research on benzenesulfonamides incorporating triazole moieties demonstrated significant activity against human carbonic anhydrases, suggesting a pathway for developing selective inhibitors for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
